molecular formula C21H21N7O B2833732 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1326919-77-0

2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2833732
CAS No.: 1326919-77-0
M. Wt: 387.447
InChI Key: VNAGYPMXMPLUTJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxyphenyl, pyrimidinyl, and piperazinyl moieties, contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the pyrimidinyl-piperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is functionalized with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 2-(3-hydroxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine: Similar structure but with a pyridine ring instead of pyrimidine.

    2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]triazine: Contains a triazine ring instead of pyrazine.

Uniqueness

The unique combination of functional groups in 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-29-17-5-2-4-16(14-17)18-15-19-20(22-8-9-28(19)25-18)26-10-12-27(13-11-26)21-23-6-3-7-24-21/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAGYPMXMPLUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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